molecular formula C14H23NO5 B2478077 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid CAS No. 2351691-88-6

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2478077
CAS No.: 2351691-88-6
M. Wt: 285.34
InChI Key: RRRJNVRBOZWEQI-QXXIUIOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a racemic mixture of a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 4-position. The pyrrolidine scaffold is further functionalized with a carboxylic acid at the 3-position. The Boc group is commonly employed in organic synthesis to protect amines, while the oxolan-3-yl moiety introduces rigidity and moderate polarity due to its cyclic ether structure. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics or small-molecule inhibitors targeting enzymes or receptors requiring stereochemical precision .

Properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-6-10(9-4-5-19-8-9)11(7-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRJNVRBOZWEQI-QXXIUIOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids with the tert-butoxycarbonyl group, followed by cyclization and further functionalization to introduce the oxolan-3-yl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid and analogous pyrrolidine/piperidine derivatives:

Compound Substituent at 4-Position Protecting Group Key Functional Groups Molecular Weight (g/mol) Key Properties
rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid (Target) Oxolan-3-yl Boc Carboxylic acid, cyclic ether ~299 (estimated) Moderate polarity, potential for hydrogen bonding via ether oxygen
rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid Propyl Boc Carboxylic acid, alkyl chain ~285 (estimated) Higher hydrophobicity; reduced steric hindrance compared to cyclic substituents
(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Trifluoromethyl Boc Carboxylic acid, CF₃ 283.24 Electron-withdrawing CF₃ group enhances metabolic stability and acidity
rac-(3R,4S)-1-[(tert-Butoxy)carbonyl]-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid 4-Methylphenyl Boc Carboxylic acid, aromatic ring ~315 (estimated) Increased lipophilicity; potential for π-π interactions with biological targets
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl Boc Carboxylic acid, piperidine core 305.37 Piperidine scaffold alters ring conformation and basicity compared to pyrrolidine
(3R,4S)-4-(Benzyl(tert-butoxycarbonyl)amino)-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid Benzyl, phenylethyl Boc Carboxylic acid, amide, ketone 438.52 Complex functionality with multiple hydrogen-bonding sites; potential protease inhibition

Key Observations:

Substituent Effects: Oxolan-3-yl (Target): Balances polarity and rigidity, enhancing solubility compared to alkyl chains (e.g., propyl) while avoiding excessive hydrophobicity from aromatic groups (e.g., phenyl) . Aromatic Groups (Phenyl/4-Methylphenyl): Increase lipophilicity, favoring membrane permeability and target binding in hydrophobic pockets .

Protecting Group Variations :

  • All compared compounds use Boc protection, ensuring compatibility with standard deprotection strategies (e.g., acidic conditions). Substitutions like fluorenylmethoxycarbonyl (Fmoc) (e.g., rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid) alter cleavage conditions (base-sensitive) and steric demands .

Scaffold Differences :

  • Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid) exhibit distinct ring puckering and basicity, influencing interactions with chiral targets .

Functional Group Complexity :

  • Compounds with additional moieties (e.g., urea in (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid) exhibit enhanced hydrogen-bonding capacity, critical for high-affinity enzyme inhibition .

Biological Activity

The compound rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 2351691-88-6, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 2351691-88-6

Structural Characteristics

The compound features a pyrrolidine core with a tert-butoxycarbonyl (Boc) protecting group, which is often utilized to enhance stability and bioavailability. The oxolane ring contributes to the compound's unique conformational properties, potentially influencing its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may serve as intermediates in the synthesis of antiviral agents, particularly those targeting Hepatitis C Virus (HCV) .
  • Enzyme Inhibition : The compound has been implicated in the development of transition state analog inhibitors for enzymes involved in T-cell-dependent disorders, indicating potential immunomodulatory effects .
  • Cytotoxicity : In vitro studies have shown that certain analogs can exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, its structural similarity to other known bioactive compounds suggests that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Study 1: Antiviral Efficacy

A study conducted on the synthesis of HCV inhibitors highlighted the role of this compound as a crucial intermediate. The synthesized compounds demonstrated significant antiviral activity in vitro, with IC50 values indicating effective inhibition of viral replication .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory properties of the compound's derivatives. Results indicated that these derivatives could modulate T-cell responses, potentially offering therapeutic avenues for autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HCV replication
Enzyme InhibitionTransition state analogs for T-cell enzymes
CytotoxicityEffects on cancer cell lines

Table 2: Structural Analog Comparison

Compound NameCAS NumberActivity Type
rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-pyrrolidine-3-carboxylic acid2351691-88-6Antiviral
rac-(2S,4S)-TBMP2219376-78-8Enzyme Inhibition

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidine core in this compound?

The pyrrolidine ring is typically synthesized via cyclization reactions using chiral starting materials. A common approach involves:

  • Mannich-type reactions or aza-Diels-Alder reactions to form the bicyclic intermediate.
  • Protection of the amine with a tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of triethylamine .
  • Stereochemical control via chiral auxiliaries or catalysts to achieve the desired (3R,4R) configuration .
    Key reagents include sodium hydride or potassium carbonate for deprotonation during cyclization .

Q. How is the oxolan-3-yl substituent introduced into the pyrrolidine scaffold?

The oxolan-3-yl group is incorporated via:

  • Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using a pre-functionalized oxolane derivative.
  • Stereoselective alkylation of the pyrrolidine intermediate under controlled temperatures (-78°C to 0°C) to preserve chirality .
    Solvent choice (e.g., THF or DMF) and anhydrous conditions are critical to prevent hydrolysis of sensitive intermediates .

Q. What analytical techniques are used to confirm the compound’s stereochemical purity?

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers .
  • Nuclear Overhauser Effect (NOE) NMR to verify spatial proximity of protons in the (3R,4R) configuration .
  • Polarimetry to measure optical rotation and compare with literature values for enantiomeric excess (ee) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms are used to:

  • Predict transition states and energy barriers for stereoselective steps .
  • Simulate solvent effects on reaction kinetics using COSMO-RS models .
  • Validate experimental data (e.g., NMR chemical shifts) via ab initio calculations (e.g., GIAO method) .
    These approaches reduce trial-and-error experimentation and refine catalytic systems .

Q. What strategies address contradictions in biological activity data for structural analogs?

Discrepancies in receptor binding or enzyme inhibition may arise from:

  • Conformational flexibility : Use pseudo-proline derivatives to lock the pyrrolidine ring into bioactive conformations .
  • Solubility differences : Modify the oxolan-3-yl group with polar substituents (e.g., hydroxyl) to enhance aqueous stability .
  • Metabolic instability : Perform in vitro microsomal assays to identify sites of rapid degradation (e.g., Boc group cleavage) .

Q. How can racemic mixtures be resolved to isolate the (3R,4R) enantiomer?

  • Diastereomeric salt formation : React the racemate with a chiral acid (e.g., L-tartaric acid) and recrystallize .
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
  • Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in situ racemization of the undesired enantiomer .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Temperature control : Optimize exothermic reactions (e.g., cyclization) using flow reactors for precise heat management .
  • Catalyst leaching : Immobilize chiral catalysts on silica or polymer supports to enhance recyclability .
  • Purification bottlenecks : Replace column chromatography with crystallization-driven purification for high-throughput workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.